N-(4-chlorophenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under specific conditions.
Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a suitable chlorinated reagent is used.
Attachment of the thioacetamide moiety: This is typically done through a thiolation reaction, where a thiol group is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenated compounds and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydro1
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide shares structural similarities with other benzofuro[3,2-d]pyrimidine derivatives.
- N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide is unique due to the specific arrangement of functional groups and the presence of the thioacetamide moiety.
Uniqueness
The uniqueness of N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide lies in its potential biological activity and the specific interactions it may have with molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-15-11-16(2)13-19(12-15)30-25(32)24-23(20-5-3-4-6-21(20)33-24)29-26(30)34-14-22(31)28-18-9-7-17(27)8-10-18/h3-13H,14H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLRBCULBMUDCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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